2-N-cyclopentyl-5-methylpyridine-2,3-diamine

Description

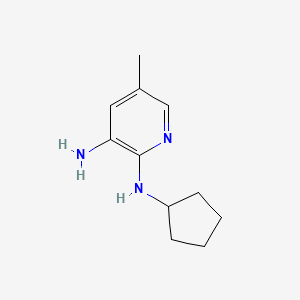

2-N-cyclopentyl-5-methylpyridine-2,3-diamine (CAS: 1216153-14-8) is a pyridine derivative featuring a cyclopentyl group at the 2-position, a methyl group at the 5-position, and two amine groups at the 2- and 3-positions of the pyridine ring . This compound belongs to the diaminopyridine class, characterized by aromatic nitrogen-containing rings with amine substituents.

Properties

IUPAC Name |

2-N-cyclopentyl-5-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-8-6-10(12)11(13-7-8)14-9-4-2-3-5-9/h6-7,9H,2-5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMWYXXWPNYSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Substituted Pyridines

One common approach to prepare diamino-substituted pyridines involves the direct amination of appropriately substituted pyridine precursors. For this compound, the synthesis typically starts from 5-methylpyridine derivatives, where the 2 and 3 positions are functionalized through nucleophilic substitution or catalytic amination.

- Key Steps:

- Introduction of amino groups at the 2 and 3 positions via nucleophilic aromatic substitution or reduction of nitro precursors.

- N-alkylation of the amino group at position 2 with cyclopentyl moieties, often using cyclopentyl halides or cyclopentyl amines under reductive amination conditions.

Reductive Amination and Catalytic Methods

Reductive amination is a widely used method for attaching alkyl groups to amines. In the case of this compound, the 2-amino group can be selectively alkylated with cyclopentyl aldehyde or ketone derivatives in the presence of reducing agents such as sodium cyanoborohydride.

Multi-step Synthesis via Pyridopyrimidine Intermediates

Although more complex, some synthetic routes involve the construction of pyridopyrimidine intermediates, which are subsequently modified to yield the target diamine.

Research Findings and Comparative Data

Table 1: Summary of Key Synthetic Routes and Yields

| Methodology | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 5-methylpyridine derivatives | Amines, cyclopentyl halides | Heating, polar solvents | 60-75 | Moderate yields, requires purification |

| Reductive amination | 2,3-diamino-5-methylpyridine | Cyclopentyl aldehyde, NaBH3CN | Mild acidic, room temperature | 70-85 | High selectivity for N-cyclopentylation |

| Pyridopyrimidine intermediate route | 2,4,6-triaminopyrimidine | Aldehydes, Raney Ni, formaldehyde | Multi-step, reflux, hydrogenation | 50-65 | More complex, allows structural tuning |

Notes on Catalytic Systems

- Raney Nickel is frequently employed for the reduction of nitro groups to amines, providing clean conversion under mild hydrogenation conditions.

- Transition metal catalysts, such as palladium on carbon, have also been used for hydrogenation steps with high efficiency and selectivity.

- Reductive amination using sodium cyanoborohydride is preferred for N-alkylation due to its mildness and compatibility with sensitive functional groups.

Mechanistic Insights

The preparation of this compound typically involves:

- Step 1: Formation of the diamino pyridine core by reduction of nitro or diazo precursors.

- Step 2: Selective N-alkylation of the amino group at position 2 via reductive amination with cyclopentyl aldehyde or ketone.

- Step 3: Purification and isolation of the target compound, often by crystallization or chromatographic methods.

The reductive amination mechanism proceeds through the formation of an imine intermediate between the amino group and the cyclopentyl aldehyde, followed by reduction to the corresponding secondary amine.

Chemical Reactions Analysis

2-N-cyclopentyl-5-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its role as a potential therapeutic agent targeting various biological pathways. It belongs to the class of pyridine derivatives, which are known to exhibit a range of pharmacological activities.

- Target Enzymes: Research indicates that compounds similar to 2-N-cyclopentyl-5-methylpyridine-2,3-diamine can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can be leveraged in cancer therapy and antimicrobial treatments .

- Kinase Inhibition: Some derivatives have shown promise as inhibitors of specific kinases involved in cancer signaling pathways, such as MAP kinases and tyrosine kinases. These pathways are crucial for tumor growth and metastasis .

Case Study: TAK-733

A related compound, TAK-733, demonstrated potent activity against MEK enzymes and has been studied for its effects on melanoma cell lines. The synthesis of TAK-733 utilized a similar pyridine scaffold, indicating the structural versatility of this class of compounds in drug development .

Biochemical Applications

Biological Activity:

The biological activity of this compound stems from its ability to interact with various biomolecular targets.

- Antimicrobial Properties: Studies have suggested that pyridine derivatives can exhibit antimicrobial effects by disrupting bacterial cell walls or inhibiting essential metabolic processes .

- Neuroprotective Effects: Some research has pointed towards the neuroprotective potential of pyridine derivatives, making them candidates for treating neurodegenerative diseases .

Material Science

Polymer Chemistry:

In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties.

- Conductive Polymers: Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in electronics and energy storage devices.

Mechanism of Action

The mechanism of action of 2-N-cyclopentyl-5-methylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

This compound

- Core Structure : Pyridine ring.

- Substituents : Cyclopentyl (C2), methyl (C5), and two amines (C2, C3).

- Activity: No direct biological data reported in the provided evidence.

5-Nitropyridine-2,3-diamine (CAS: 3537-14-2)

- Core Structure : Pyridine ring.

- Substituents : Nitro (C5), two amines (C2, C3).

- This compound is listed as a commercial product, implying utility in synthesis or pharmaceutical intermediates .

Benzene-Based Diamines

m-TDA Mixture (2-methylbenzene-1,3-diamine)

- Core Structure : Benzene ring.

- Substituents : Methyl (C4), two amines (C1, C3).

- Activity: Widely used in polymer production (e.g., polyurethanes). No direct pharmaceutical activity reported here, but structural similarity to pyridine diamines highlights the role of aromatic amines in material science .

Benzoquinoxaline Derivatives

Compound 3 (2,4-disubstituted-benzo[g]quinoxaline)

- Core Structure: Benzoquinoxaline fused ring system.

- Substituents : Varied substituents at C2 and C3.

- Activity : Demonstrated potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ in submicromolar range). Mechanistically, it induced apoptosis via Bax activation and Bcl2 downregulation .

Macrocyclic Polyamine Derivatives

Cyclam and Cyclen Derivatives

- Core Structure : Macrocyclic tetramine (cyclam) or triamine (cyclen).

- Substituents: Polyamine chains, pyridine, or aminophenyl groups.

- Activity : Exhibited anti-HIV-1 activity. Synthesis involved phthaloyl protecting groups, differing from the linear synthetic pathways of pyridine diamines .

Comparative Data Table

Biological Activity

2-N-Cyclopentyl-5-methylpyridine-2,3-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring with two amine groups and a cyclopentyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | IC50/EC50 Values | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 50 nM | Dihydrofolate reductase (DHFR) | |

| Antiproliferative Effects | 20 µM | Various cancer cell lines | |

| Neuroprotective Activity | 30 µM | Neuronal cells |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, particularly in melanoma and breast cancer models. The compound induced apoptosis and inhibited cell cycle progression at concentrations around 20 µM .

- Neuroprotection : In a neuroprotective study involving neuronal cultures exposed to oxidative stress, this compound demonstrated protective effects at concentrations of 30 µM. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

- Metabolic Pathway Inhibition : The compound was also investigated for its role in inhibiting DHFR, an enzyme crucial for nucleotide synthesis. With an IC50 value of 50 nM, it showed potential as a therapeutic agent in conditions requiring rapid cell division inhibition .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound exhibits good oral bioavailability.

- Metabolism : The introduction of the methyl group appears to reduce metabolic degradation, enhancing its stability in vivo .

- Toxicity Profile : Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses; however, further investigations are necessary to establish a comprehensive safety profile .

Q & A

Q. What are the recommended synthetic routes for 2-N-cyclopentyl-5-methylpyridine-2,3-diamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting with 5-methylpyridine-2,3-diamine, cyclopentyl groups can be introduced via alkylation under inert conditions (e.g., argon atmosphere) using catalysts like palladium or copper complexes. Purification via recrystallization or column chromatography is critical to isolate the target compound. Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants. Monitoring by thin-layer chromatography (TLC) ensures intermediate stability .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of -NMR (to verify cyclopentyl proton environments at δ 1.5–2.0 ppm and aromatic protons at δ 6.5–8.0 ppm), -NMR (to identify methyl and cyclopentyl carbons), and FT-IR (to detect amine N-H stretches at ~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak). Purity ≥98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from oxidizers, and dispose of waste via approved hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific toxicity profiles (e.g., acute oral toxicity LD) .

Advanced Research Questions

Q. How can researchers design experiments to investigate potential catalytic applications of this compound in organic transformations?

- Methodological Answer : Test its efficacy as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling reactions). Design experiments with controlled variables: metal/ligand ratios (1:1 to 1:3), solvent systems (polar vs. nonpolar), and substrate scope (aryl halides vs. alkenes). Compare turnover numbers (TON) and selectivity with/without the ligand. Use -NMR to study coordination geometry if applicable .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways (e.g., activation energies for cyclopentyl group transfer). Cross-validate with kinetic studies (e.g., variable-temperature NMR to measure rate constants) and isotopic labeling (e.g., -tracing). If discrepancies persist, re-examine solvent effects or intermediate stability using in-situ IR spectroscopy .

Q. How can impurity profiling during the synthesis of this compound be systematically conducted using HPLC and mass spectrometry?

- Methodological Answer : Employ reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Couple with tandem mass spectrometry (LC-MS/MS) to identify byproducts (e.g., unreacted starting materials or over-alkylated derivatives). Quantify impurities using calibration curves and report limits of detection (LOD) ≤0.1%. For chiral impurities, use chiral columns or circular dichroism (CD) spectroscopy .

Q. What in vitro models are appropriate for evaluating the pharmacological activity of this compound, and how should controls be designed?

- Methodological Answer : Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity assays (MTT or CellTiter-Glo^®). Include positive controls (e.g., cisplatin) and vehicle controls (DMSO). For mechanistic studies, perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate target engagement via Western blotting (e.g., caspase-3 cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.